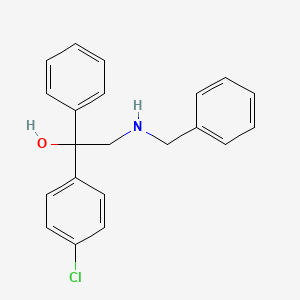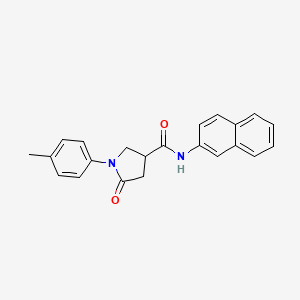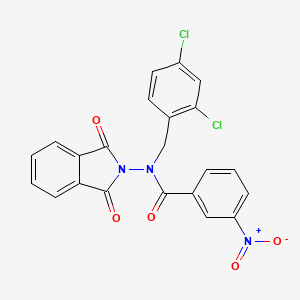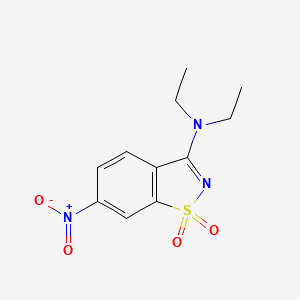
2-(benzylamino)-1-(4-chlorophenyl)-1-phenylethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzylamino)-1-(4-chlorophenyl)-1-phenylethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of beta-adrenergic receptor antagonists, which are commonly used in the treatment of various cardiovascular diseases such as hypertension, angina, and arrhythmia. In
作用机制
The mechanism of action of 2-(benzylamino)-1-(4-chlorophenyl)-1-phenylethanol involves its binding to the beta-adrenergic receptors in the heart and blood vessels, thereby blocking the effects of adrenaline and noradrenaline. This results in a decrease in heart rate and blood pressure, which can be beneficial in the treatment of cardiovascular diseases. Additionally, this compound has been shown to modulate the levels of neurotransmitters such as serotonin and dopamine, which may contribute to its anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects
2-(Benzylamino)-1-(4-chlorophenyl)-1-phenylethanol has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce the levels of plasma glucose and triglycerides, which may be beneficial in the treatment of diabetes and obesity. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis.
实验室实验的优点和局限性
The advantages of using 2-(benzylamino)-1-(4-chlorophenyl)-1-phenylethanol in lab experiments include its potent beta-adrenergic receptor blocking activity, which can effectively reduce heart rate and blood pressure. Additionally, this compound has been extensively studied for its therapeutic potential in the treatment of cardiovascular diseases, anxiety, and depression. However, the limitations of using this compound in lab experiments include its potential toxicity and side effects, which may limit its use in certain experimental models.
未来方向
There are several future directions for the research on 2-(benzylamino)-1-(4-chlorophenyl)-1-phenylethanol. One potential direction is to investigate its potential use in the treatment of other diseases such as diabetes and obesity, as it has been shown to have beneficial effects on glucose and lipid metabolism. Additionally, further studies are needed to elucidate the mechanisms underlying its anxiolytic and antidepressant-like effects. Another potential direction is to investigate the use of this compound in combination with other drugs for the treatment of cardiovascular diseases, as it may have synergistic effects with other beta-adrenergic receptor antagonists. Finally, more studies are needed to assess the safety and efficacy of this compound in clinical trials, in order to determine its potential use in human medicine.
Conclusion
In conclusion, 2-(benzylamino)-1-(4-chlorophenyl)-1-phenylethanol is a chemical compound that has significant potential in the treatment of various cardiovascular diseases, anxiety, and depression. Its potent beta-adrenergic receptor blocking activity, anxiolytic and antidepressant-like effects, and beneficial effects on glucose and lipid metabolism make it a promising candidate for further research and development. However, more studies are needed to elucidate its mechanisms of action, assess its safety and efficacy, and determine its potential use in human medicine.
合成方法
The synthesis of 2-(benzylamino)-1-(4-chlorophenyl)-1-phenylethanol involves the reaction of 4-chloroacetophenone with benzylamine in the presence of sodium borohydride and acetic acid. The resulting product is then subjected to a reductive amination reaction with 1-phenylethanol in the presence of sodium cyanoborohydride to yield the final product.
科学研究应用
2-(Benzylamino)-1-(4-chlorophenyl)-1-phenylethanol has been extensively studied for its therapeutic potential in the treatment of various cardiovascular diseases. It has been shown to have a potent beta-adrenergic receptor blocking activity, which can effectively reduce the heart rate and blood pressure. This compound has also been investigated for its potential use in the treatment of anxiety and depression, as it has been shown to have anxiolytic and antidepressant-like effects in animal models.
属性
IUPAC Name |
2-(benzylamino)-1-(4-chlorophenyl)-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO/c22-20-13-11-19(12-14-20)21(24,18-9-5-2-6-10-18)16-23-15-17-7-3-1-4-8-17/h1-14,23-24H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQIGMCVUWHUJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(C2=CC=CC=C2)(C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(benzoylamino)phenyl]-5-(3-chloro-4-methylphenyl)-2-furamide](/img/structure/B4888506.png)


![1,1'-[1,6-hexanediylbis(oxy)]bis(3,4-dimethylbenzene)](/img/structure/B4888527.png)

![5-{2-cyano-3-[(2,3-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B4888536.png)
![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4888547.png)
![N-{4-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methoxybenzamide](/img/structure/B4888558.png)
![1-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-(2-thienylmethyl)piperazine](/img/structure/B4888559.png)

![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B4888575.png)


![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-butoxybenzamide](/img/structure/B4888590.png)